molecular formula C23H24O5 B11160221 ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11160221
M. Wt: 380.4 g/mol
InChI Key: BNJZEYIZHZUXCN-UHFFFAOYSA-N
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Description

Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a chromene-based compound featuring a coumarin (2H-chromen-2-one) core substituted with a 4-methyl group at position 4, a 4-methylbenzyloxy group at position 7, and an ethyl propanoate side chain at position 3. Chromene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H24O5/c1-4-26-22(24)12-11-20-16(3)19-10-9-18(13-21(19)28-23(20)25)27-14-17-7-5-15(2)6-8-17/h5-10,13H,4,11-12,14H2,1-3H3

InChI Key

BNJZEYIZHZUXCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzyl alcohol with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of a suitable catalyst to form the intermediate 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. This intermediate is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations:

Lipophilicity (XLogP3):

  • The target compound’s 4-methylbenzyloxy group contributes to higher lipophilicity (~4.2) compared to the propoxy derivative (XLogP3 = 3.1) . However, it is less lipophilic than the trifluoromethyl- and chloro-substituted analog (XLogP3 = 4.5) due to the latter’s strong electron-withdrawing groups .
  • The benzyloxycarbonyl methoxy analog has reduced lipophilicity (XLogP3 = 2.8) owing to its polar ester linkage .

Electronic Effects:

  • Electron-withdrawing substituents (e.g., Cl, CF3 in ) enhance metabolic stability and may influence binding affinity in enzymatic targets. In contrast, the 4-methylbenzyloxy group is electron-donating, which could alter reactivity in oxidation or substitution reactions .

Hydrogen Bonding:

  • The benzyloxycarbonyl methoxy analog has eight hydrogen bond acceptors, significantly higher than the other compounds, suggesting greater solubility in polar solvents .

Biological Activity

Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the chromene derivative class. Chromenes are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core substituted with a propanoate group and a methoxybenzyl moiety, enhancing its lipophilicity and potentially its bioavailability compared to other similar compounds. Its molecular formula is C21H20O5C_{21}H_{20}O_5 .

Property Value
Molecular FormulaC21H20O5
Molecular Weight352.39 g/mol
SolubilityLipophilic

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The chromene moiety can modulate the activity of various enzymes, influencing metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors involved in critical signaling pathways, such as those regulating inflammation and apoptosis.
  • Gene Expression : The compound has the potential to affect gene expression related to cell proliferation and survival .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : It has been shown to inhibit key inflammatory mediators, potentially benefiting conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of related chromene derivatives, providing insights into the potential effects of this compound:

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant properties of various chromene derivatives, finding that those with methoxy substitutions exhibited enhanced radical scavenging activity.
    • Results indicated that ethyl 3-{4-methyl-7-[methoxybenzyl]chromene} showed significant inhibition of lipid peroxidation .
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that the compound could significantly reduce levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
    • This suggests a potential application in treating inflammatory diseases .
  • Anticancer Activity :
    • A study focused on the anticancer effects of chromene derivatives found that ethyl 3-{4-methyl-7-[methoxybenzyl]chromene} induced apoptosis in human breast cancer cell lines through mitochondrial pathways.
    • The compound was noted for its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

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